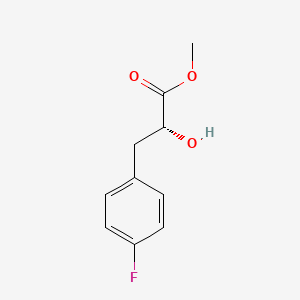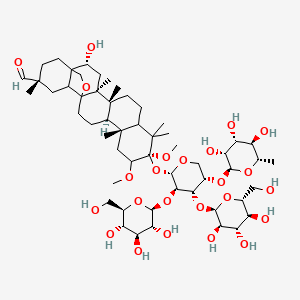
Salbutamol Acetonide Methyl Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Salbutamol Acetonide Methyl Ether is a synthetic compound belonging to the class of beta-2 adrenergic agonists. It is primarily used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The molecular formula of this compound is C17H27NO3, and it has a molecular weight of 293.4 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Salbutamol Acetonide Methyl Ether involves multiple steps starting from substituted acetophenones. One common method involves the chloromethylation of 4-hydroxyacetophenone with formaldehyde in concentrated hydrochloric acid, followed by acylation with acetic anhydride and acetic acid in the presence of sodium acetate. The resulting diacetate is then brominated to give the m-bromo ketone .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
化学反応の分析
Types of Reactions: Salbutamol Acetonide Methyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide and potassium carbonate are used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alcohols .
科学的研究の応用
Salbutamol Acetonide Methyl Ether has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other beta-2 adrenergic agonists and related compounds.
Biology: The compound is studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: It is used in the development of new bronchodilators and treatments for respiratory diseases.
Industry: The compound is utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
作用機序
Salbutamol Acetonide Methyl Ether exerts its effects by selectively binding to beta-2 adrenergic receptors in the smooth muscle of the airways. This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels, which in turn leads to the relaxation of bronchial smooth muscle and bronchodilation. The compound’s selectivity for beta-2 receptors over beta-1 receptors minimizes cardiovascular side effects .
類似化合物との比較
Salbutamol (Albuterol): A widely used bronchodilator with similar beta-2 adrenergic agonist activity.
Fenoterol: Another beta-2 agonist used in the treatment of asthma.
Terbutaline: A bronchodilator with a similar mechanism of action.
Uniqueness: Salbutamol Acetonide Methyl Ether is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other beta-2 agonists. The presence of the acetonide and methyl ether groups provides improved pharmacokinetic properties and prolonged duration of action .
特性
CAS番号 |
1797136-74-3 |
|---|---|
分子式 |
C17H27NO3 |
分子量 |
293.407 |
IUPAC名 |
N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-methoxyethyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C17H27NO3/c1-16(2,3)18-10-15(19-6)12-7-8-14-13(9-12)11-20-17(4,5)21-14/h7-9,15,18H,10-11H2,1-6H3 |
InChIキー |
DAROFXKWOGGDIT-UHFFFAOYSA-N |
SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)C)OC)C |
同義語 |
α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol Methyl Ether |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate](/img/structure/B583154.png)
![(2R,5S)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid](/img/structure/B583155.png)





![3a,8a-Dihydro-2H-4,8-epoxy[1,3]dioxolo[4,5-d][1,2]oxazepine](/img/structure/B583164.png)




![(8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B583174.png)
